molecular formula C10H17N3 B15275074 N-(pyrimidin-5-ylmethyl)pentan-3-amine

N-(pyrimidin-5-ylmethyl)pentan-3-amine

Cat. No.: B15275074
M. Wt: 179.26 g/mol
InChI Key: LXFBHTFHIQBSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrimidin-5-ylmethyl)pentan-3-amine is an organic compound with the molecular formula C10H17N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-5-ylmethyl)pentan-3-amine typically involves the reaction of pyrimidine-5-carbaldehyde with pentan-3-amine. The reaction is often catalyzed by an acid such as p-toluenesulfonic acid and carried out in a solvent like toluene. The mixture is refluxed for several hours, and the solvent is then removed under reduced pressure. Methanol is added to the residue to complete the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethyl)pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form amines with different oxidation states.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-(pyrimidin-5-ylmethyl)pentan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethyl)pentan-3-amine involves its interaction with specific molecular targets. Pyrimidine derivatives often act by inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Another pyrimidine derivative with similar structural features.

    Pyrimidine-5-carbaldehyde: A precursor in the synthesis of N-(pyrimidin-5-ylmethyl)pentan-3-amine.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the pentan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-(pyrimidin-5-ylmethyl)pentan-3-amine

InChI

InChI=1S/C10H17N3/c1-3-10(4-2)13-7-9-5-11-8-12-6-9/h5-6,8,10,13H,3-4,7H2,1-2H3

InChI Key

LXFBHTFHIQBSPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CN=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.